Penicillin F Potassium Salt
Description
Historical Context of Penicillin Discovery and Early Research on Penicillin F
The story of penicillin began in 1928 with Alexander Fleming's serendipitous observation of the inhibitory effect of a Penicillium mold on Staphylococcus bacteria. si.eduacs.orgwikipedia.org This "mould juice," as he initially called it, was later identified as penicillin. si.eduacs.org Fleming's initial work, published in 1929, highlighted its potential but he struggled to isolate the unstable active compound. acs.orgnih.gov
It wasn't until the late 1930s and early 1940s that a team at the University of Oxford, led by Howard Florey and Ernst Boris Chain, successfully isolated and purified penicillin, transforming it from a laboratory curiosity into a life-saving drug. acs.orgwikipedia.orgbritannica.com During these early stages, researchers discovered that the Penicillium mold produced a mixture of different penicillin compounds. chemicalbook.comdrugs.com These were designated with letters, including F, G, X, and K. chemicalbook.com The British researchers, primarily using surface fermentation techniques, were largely working with Penicillin F (2-pentenylpenicillin). acs.org In contrast, American researchers, who were developing deep-tank fermentation methods, predominantly produced Penicillin G (benzylpenicillin). acs.org This distinction marked the beginning of comparative studies among the different penicillin types.
Isolation and Characterization of Penicillin F
The isolation of Penicillin F in a purified form was a significant achievement of the Oxford team in 1940. wikipedia.org The process was arduous due to the compound's instability. acs.org Characterization revealed that all penicillins share a core structure, the 6-aminopenicillanic acid (6-APA) nucleus, which consists of a thiazolidine (B150603) ring fused to a β-lactam ring. wikipedia.orgdrugs.com The variation between different penicillins lies in the side chain attached to this nucleus. wikipedia.orgdrugs.com
Penicillin F is chemically known as (2S,5R,6R)-3,3-Dimethyl-7-oxo-6-[(1-oxo-3-hexen-1-yl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic Acid. Its potassium salt form facilitates its use in research settings. axios-research.com The molecular formula for Penicillin F is C14H20N2O4S, and for its potassium salt is C14H19KN2O4S. ncats.io
Evolution of Penicillin Research Paradigms
The initial focus of penicillin research was on the production and clinical application of naturally occurring penicillins like F and G. wikipedia.orgdrugs.com However, the emergence of bacterial resistance, primarily through the production of β-lactamase enzymes that inactivate penicillin, necessitated a shift in research focus. nih.govclevelandclinic.org
This led to the development of semisynthetic penicillins. britannica.com By isolating the 6-APA nucleus from Penicillin G, scientists could add various side chains, creating new penicillin derivatives with improved properties. wikipedia.orgbritannica.com This new paradigm led to the creation of penicillinase-resistant penicillins (e.g., methicillin), aminopenicillins with a broader spectrum of activity (e.g., ampicillin), and extended-spectrum penicillins effective against more resistant bacteria. nih.govwikipedia.orgdrugs.com While Penicillin F was not the primary precursor for these developments, the foundational knowledge gained from its study contributed to the understanding of the structure-activity relationship of penicillins.
Significance of Penicillin F Potassium Salt in Comparative Antimicrobial Studies
This compound serves as a valuable reference standard in comparative antimicrobial studies. axios-research.com By comparing the activity of different penicillin analogues against various bacterial strains, researchers can elucidate the role of the side chain in determining the antibiotic's spectrum of activity, potency, and susceptibility to bacterial resistance mechanisms.
For instance, studies have shown that Penicillin G generally exhibits greater activity against susceptible Gram-positive bacteria than other natural penicillins. oup.com The differences in the side chains of Penicillin F and Penicillin G account for these variations in their antibacterial efficacy. These comparative analyses are crucial for understanding the mechanisms of penicillin action and for the rational design of new β-lactam antibiotics.
Scope and Objectives of Current Academic Inquiry into Penicillin F
Current academic inquiry into Penicillin F is multifaceted. It continues to be used as a tool to understand the biosynthesis of penicillins. The production of different natural penicillins is dependent on the precursor molecules supplied to the Penicillium culture. drugs.com Studying the enzymatic pathways that incorporate the 2-pentenyl side chain into the Penicillin F molecule provides insights into the broader mechanisms of secondary metabolite production in fungi. oup.comnews-medical.net
Furthermore, research delves into the molecular basis of its interaction with penicillin-binding proteins (PBPs), the bacterial enzymes responsible for cell wall synthesis. nih.govfrontiersin.org Understanding these interactions at a molecular level is fundamental to comprehending the mechanism of action of all penicillins. While not a frontline antibiotic, this compound remains a cornerstone in the foundational research that underpins the development and understanding of one of the most important classes of antimicrobial agents in modern medicine.
Structure
3D Structure of Parent
Properties
Molecular Formula |
C14H19KN2O4S |
|---|---|
Molecular Weight |
350.48 g/mol |
IUPAC Name |
potassium;(2S,5R,6R)-6-[[(E)-hex-3-enoyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |
InChI |
InChI=1S/C14H20N2O4S.K/c1-4-5-6-7-8(17)15-9-11(18)16-10(13(19)20)14(2,3)21-12(9)16;/h5-6,9-10,12H,4,7H2,1-3H3,(H,15,17)(H,19,20);/q;+1/p-1/b6-5+;/t9-,10+,12-;/m1./s1 |
InChI Key |
UMHVGVXLLBSABV-IOPWMRHISA-M |
Isomeric SMILES |
CC/C=C/CC(=O)N[C@H]1[C@@H]2N(C1=O)[C@H](C(S2)(C)C)C(=O)[O-].[K+] |
Canonical SMILES |
CCC=CCC(=O)NC1C2N(C1=O)C(C(S2)(C)C)C(=O)[O-].[K+] |
Origin of Product |
United States |
Biosynthesis and Biotechnological Production Research of Penicillin F
Elucidation of the Penicillin F Biosynthetic Pathway
The journey from simple amino acids to the complex bicyclic structure of penicillin is a testament to the metabolic capabilities of fungi. The elucidation of this pathway has been a significant focus of biochemical research. news-medical.net
The biosynthesis of all penicillins, including Penicillin F, begins with the condensation of three precursor amino acids: L-α-aminoadipic acid, L-cysteine, and L-valine. news-medical.netwikipedia.org L-α-aminoadipic acid is an intermediate in the lysine (B10760008) biosynthesis pathway in fungi. nih.gov The initial and pivotal step is the condensation of these three amino acids into a linear tripeptide, δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV). news-medical.netresearchgate.net This reaction is catalyzed by a large, multifunctional enzyme known as ACV synthetase (ACVS). tandfonline.comnih.gov A key event in this process is the epimerization of L-valine to its D-valine form before its incorporation into the tripeptide. wikipedia.org
Following the formation of the ACV tripeptide in the cytosol, the pathway proceeds through several key enzymatic steps. news-medical.netresearchgate.net
The next major step is the oxidative cyclization of the linear ACV tripeptide to form the bicyclic compound isopenicillin N (IPN). news-medical.netox.ac.uk This reaction is catalyzed by isopenicillin N synthase (IPNS), a non-heme iron-dependent oxidase. ox.ac.uknih.gov The IPN molecule contains the characteristic four-membered β-lactam ring fused to a five-membered thiazolidine (B150603) ring, which is the core structure of all penicillins, but it possesses only weak antibiotic activity. news-medical.netresearchgate.net
The final step in the biosynthesis of specific penicillins, such as Penicillin F, involves the exchange of the L-α-aminoadipic acid side chain of IPN for a different, hydrophobic side chain. news-medical.netnih.gov This transacylation reaction is catalyzed by the enzyme acyl-CoA:isopenicillin N acyltransferase (IAT). asm.orgnih.govcapes.gov.br For the synthesis of Penicillin F, the side chain precursor is (2E,4E)-hexa-2,4-dienoic acid, which must be activated to its coenzyme A (CoA) thioester, (2E,4E)-hexa-2,4-dienoyl-CoA. The IAT enzyme then facilitates the exchange of the L-α-aminoadipyl group for this activated side chain, yielding Penicillin F.
Table 1: Key Enzymes and Intermediates in Penicillin F Biosynthesis
| Step | Precursor(s) | Enzyme | Intermediate/Product |
|---|---|---|---|
| 1 | L-α-aminoadipic acid, L-cysteine, L-valine | ACV Synthetase (ACVS) | δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV) |
| 2 | ACV, O₂ | Isopenicillin N Synthase (IPNS) | Isopenicillin N (IPN) |
| 3 | IPN, (2E,4E)-hexa-2,4-dienoyl-CoA | Acyl-CoA:Isopenicillin N Acyltransferase (IAT) | Penicillin F |
The genes responsible for penicillin biosynthesis are organized in a cluster, a common feature for secondary metabolite pathways in fungi. asm.orgasm.org In Penicillium chrysogenum, this cluster contains three key genes:
pcbAB (or acvA): This large gene encodes the ACV synthetase (ACVS). asm.orgnih.govresearchgate.net
pcbC (or ipnA): This gene encodes the isopenicillin N synthase (IPNS). asm.orgnih.govuniprot.org
penDE (or aatA): This gene encodes the acyl-CoA:isopenicillin N acyltransferase (IAT). nih.govasm.orgnih.gov
The pcbAB and pcbC genes are situated in a head-to-head arrangement and are transcribed from a shared bidirectional promoter region. asm.orgisciii.es The penDE gene is located downstream of pcbC and has its own promoter. nih.govisciii.es This gene cluster organization is conserved in other penicillin-producing fungi like Aspergillus nidulans and Penicillium nalgiovense. asm.orgasm.org
The expression of these genes is tightly regulated by a complex network of factors, including carbon and nitrogen sources, pH, and the availability of precursor amino acids. nih.govmicrobiologyresearch.orgmdpi.com For instance, glucose is known to repress the transcription of all three biosynthesis genes. uniprot.orgmicrobiologyresearch.org Regulatory proteins, such as the pH-dependent transcription factor PACC and the global nitrogen regulator AreA, play crucial roles in modulating the expression of the penicillin gene cluster. nih.govmdpi.com Additionally, a multi-subunit protein complex known as the Velvet complex has been shown to be involved in regulating penicillin biosynthesis, with some components acting as activators and others as repressors. asm.org
Strain Improvement and Genetic Engineering for Enhanced Production
The yields of penicillin from early wild-type Penicillium strains were very low. researchgate.net Decades of research have focused on enhancing production through both classical and modern genetic techniques, leading to dramatic increases in penicillin titers. mdpi.com
Classical strain improvement (CSI) has been the cornerstone of increasing penicillin production for industrial purposes. researchgate.net This "black box" approach involves subjecting fungal spores to random mutagenesis using physical mutagens like X-rays and UV radiation, or chemical mutagens such as nitrogen mustard and nitrosoguanidine. mdpi.comscispace.com The surviving colonies are then screened for mutants with enhanced penicillin production. researchgate.net
This iterative process of mutagenesis and selection has led to strains with over a 1000-fold increase in penicillin production compared to the original Fleming strain. mdpi.comscispace.com These high-yielding strains often exhibit a variety of genetic changes, including alterations in regulatory pathways that control penicillin biosynthesis. letstalkacademy.com
With the advent of molecular biology and genomics, the "black box" of classical strain improvement has been opened. dntb.gov.ua Analysis of high-producing P. chrysogenum strains has revealed several key molecular changes responsible for their enhanced productivity.
One of the most significant discoveries was the amplification of the entire penicillin biosynthesis gene cluster. isciii.esnih.gov High-yielding strains often contain multiple tandem copies of a large genomic region that includes the pcbAB, pcbC, and penDE genes. isciii.esnih.gov For example, the industrial strain P. chrysogenum AS-P-78 has five to six copies of a 106.5-kb region containing the gene cluster, while the wild-type strain has only a single copy. isciii.es This gene dosage effect directly contributes to higher levels of the biosynthetic enzymes.
Gene expression analyses, such as quantitative PCR (qPCR), have confirmed that the expression levels of the pcbAB and pcbC genes are often correlated with penicillin production. rug.nlut.ac.ir Comparative genomic and transcriptomic studies between low- and high-producing strains have identified mutations and expression changes in numerous other genes beyond the penicillin cluster. researchgate.netnih.gov These include genes involved in precursor supply (e.g., amino acid metabolism), energy metabolism, and transport processes, highlighting that a balanced and coordinated enhancement of multiple cellular functions is necessary to achieve the high penicillin titers seen in industrial strains. nih.govnih.gov
Optimization of Fermentation Conditions for Penicillin F Biosynthesis
The biotechnological production of penicillins, including Penicillin F, is a complex process heavily reliant on the precise control of fermentation conditions to maximize yield. Research into optimizing these conditions for Penicillium chrysogenum, the primary industrial fungus used for penicillin production, has identified several critical parameters that significantly influence the output and efficiency of the biosynthesis process. The fed-batch reactor is a commonly employed strategy for penicillin production, as it allows for meticulous control over nutrient concentrations, biomass growth, and oxygen levels, leading to higher yields compared to other fermentation methods. cetjournal.it
Key physical and chemical parameters must be maintained within optimal ranges. Temperature is a crucial factor; the ideal range for P. chrysogenum growth and penicillin production is typically between 25°C and 30°C. cetjournal.itscholarsresearchlibrary.com Deviations above this range can lead to protein denaturation, inhibition of fungal growth, and alterations in the final product composition, potentially favoring the creation of unwanted metabolites over penicillin. cetjournal.it Continuous monitoring and automated control systems are therefore essential to manage the heat generated by the high metabolic activity during fermentation. cetjournal.it
Nutrient composition and feeding strategy are also paramount. The choice of a carbon source is critical, as many simple sugars like glucose can cause catabolite repression, hindering the production of secondary metabolites such as penicillin. nih.govfrontiersin.org To circumvent this, slowly assimilated carbon sources, such as lactose, are often used. nih.govfrontiersin.org Furthermore, the controlled feeding of precursors and essential nutrients throughout the fermentation process is a key strategy. For instance, the concentration of residual glucose is often controlled at low levels (e.g., 0.45 ± 0.2 g/L), and the precursor for Penicillin G, phenylacetic acid, is maintained at a residual concentration of 0.2-0.6 g/L. google.com While Penicillin F requires a different precursor (2-pentenyl side chain), the principle of controlled precursor feeding is directly applicable. Recent research has also highlighted the importance of other ions, such as sulfate (B86663), which, when supplemented during the rapid synthesis phase, can enhance production. google.com The optimization of the feed rate profile itself, often using mathematical models and algorithms like genetic algorithms, has been shown to significantly improve yield. researchgate.netthaiscience.info
The following table summarizes key fermentation parameters and their generally accepted optimal conditions for enhancing penicillin production.
| Parameter | Optimal Condition/Range | Rationale & Research Findings |
| Fermentation System | Fed-batch culture | Allows for precise control of nutrient levels, managing biomass, and regulating oxygen to optimize growth and production, leading to higher yields. cetjournal.itresearchgate.net |
| Temperature | 25°C - 30°C | This range is optimal for the growth of Penicillium chrysogenum and its enzymatic production of penicillin. Higher temperatures can inhibit growth and alter product composition. cetjournal.itscholarsresearchlibrary.com |
| pH | Pre-set, controlled level | Maintaining a stable pH is crucial for enzyme activity and cell viability. The exact optimal pH can vary but is a critical control point. researchgate.net |
| Carbon Source | Lactose or slowly assimilated sugars; controlled glucose feed (e.g., 0.45 g/L) | Avoids carbon catabolite repression often caused by high glucose concentrations, which inhibits secondary metabolite (penicillin) production. nih.govfrontiersin.orggoogle.com |
| Nitrogen Source | Yeast extract (e.g., 3 g/L) | Provides essential nitrogen and other growth factors for the fungus. scholarsresearchlibrary.com |
| Precursor & Ion Control | Controlled feeding of side-chain precursors and sulfate ions (12-28 mg/mL) | Ensures the availability of building blocks for the penicillin molecule and co-factors for enzymatic reactions, especially during the rapid synthesis phase. google.com |
| Agitation/Aeration | e.g., 120 rpm | Ensures proper mixing and sufficient dissolved oxygen for the aerobic fermentation process. scholarsresearchlibrary.com |
Metabolic Engineering Strategies for Penicillin F Production
Metabolic engineering offers a powerful and rational approach to enhance Penicillin F production by modifying the genetic and regulatory networks of the producing microorganism, typically Penicillium chrysogenum. nih.gov These strategies aim to redirect metabolic flux towards the synthesis of the desired antibiotic, remove bottlenecks in the biosynthetic pathway, and increase the efficiency of the cellular machinery. nih.govnih.gov
A primary strategy involves increasing the supply of precursors required for penicillin biosynthesis. The penicillin molecule is built from three precursor amino acids: L-α-aminoadipic acid, L-cysteine, and L-valine, which combine to form the tripeptide intermediate, δ-(L-α-aminoadipyl)-L-cysteine-D-valine (ACV). nih.gov Metabolic engineering efforts focus on overexpressing the genes involved in the synthesis of these amino acids to increase their intracellular availability. nih.govnih.gov
Another critical approach is to amplify the expression of the core penicillin biosynthetic genes. In high-yielding industrial strains, it has been observed that the entire penicillin gene cluster is often present in multiple copies (gene dosing), leading to a significant increase in production. nih.gov Metabolic engineering can replicate this by intentionally increasing the copy number of the key enzyme genes:
ACV synthetase (ACVS) : Catalyzes the first step, condensing the three precursor amino acids into the ACV tripeptide. nih.gov
Isopenicillin N synthase (IPNS) : Catalyzes the second step, forming the bicyclic ring structure of isopenicillin N (IPN). nih.gov
Isopenicillin N acyltransferase (IAT) : The final enzyme in the pathway, which exchanges the α-aminoadipyl side chain of IPN for a different one, such as 2-pentenoic acid (to form Penicillin F), which is activated by an acyl-CoA ligase. nih.gov
The following table outlines common metabolic engineering strategies applied to enhance penicillin production.
| Strategy | Target Gene/Pathway | Description & Purpose |
| Gene Dosing/Amplification | Penicillin Biosynthesis Gene Cluster (pcbAB, pcbC, penDE) | Increasing the copy number of the entire gene cluster responsible for penicillin synthesis, a method observed in classically improved high-yielding strains. nih.gov |
| Precursor Supply Enhancement | Amino acid biosynthesis pathways (L-α-aminoadipic acid, L-cysteine, L-valine) | Overexpressing genes in pathways that produce the three essential amino acid precursors to increase the substrate pool for ACV synthetase. nih.govnih.gov |
| Bottleneck Enzyme Overexpression | ACV synthetase, Isopenicillin N synthase, Acyl-CoA ligases | Increasing the expression of enzymes identified as rate-limiting steps in the biosynthetic pathway to improve metabolic flux towards the final product. nih.govnih.gov |
| Deletion of Competing Pathways | Side-chain precursor degradation pathways (e.g., pahA for phenylacetic acid) | Knocking out or attenuating genes involved in pathways that consume the side-chain precursor, thereby increasing its availability for penicillin synthesis. nih.gov |
| Alteration of Regulation | Regulatory genes (e.g., Velvet complex genes like laeA, velA) | Modifying global or pathway-specific regulators to upregulate the expression of secondary metabolism genes, including the penicillin cluster. nih.gov |
Molecular Mechanisms of Antibacterial Action of Penicillin F Potassium Salt
Inhibition of Penicillin-Binding Proteins (PBPs)
Penicillin-binding proteins are a group of bacterial enzymes essential for the final steps of peptidoglycan synthesis. wikipedia.org Peptidoglycan is a polymer that forms a mesh-like layer, creating the cell wall that is indispensable for bacterial survival. tandfonline.com PBPs include transpeptidases, carboxypeptidases, and endopeptidases, all of which play a role in the synthesis, maturation, and remodeling of the cell wall. wikipedia.orgoup.com Penicillin F's ability to bind to and inhibit these proteins is central to its antibacterial activity. wikipedia.orgnih.gov
D,D-transpeptidases are crucial enzymes that catalyze the cross-linking of peptide side chains of peptidoglycan strands, a vital step in providing the cell wall with its strength and rigidity. wikipedia.org Penicillin F and other β-lactam antibiotics act as structural analogs of the D-alanyl-D-alanine terminus of the peptidoglycan precursor. wikipedia.orgwikipedia.org This structural mimicry allows them to fit into the active site of D,D-transpeptidases. wikipedia.org
D,D-carboxypeptidases are another group of PBPs that cleave the terminal D-alanine residue from the peptidoglycan precursors. oup.comnih.gov While their exact role can vary, they are thought to regulate the extent of cross-linking. nih.gov Penicillin F also inhibits these enzymes, further disrupting the proper assembly of the cell wall. nih.govmicrobiologyresearch.org The inhibition of both D,D-transpeptidases and D,D-carboxypeptidases by Penicillin F leads to a weakened cell wall. wikipedia.orgmicrobiologyresearch.org
The core of Penicillin F's inhibitory action lies in the chemical reactivity of its β-lactam ring. nih.gov The active site of PBPs, including D,D-transpeptidases and D,D-carboxypeptidases, contains a critical serine residue. oup.comnih.gov The mechanism of action involves the nucleophilic attack by this active-site serine on the carbonyl carbon of the β-lactam ring of penicillin. wikipedia.orgoup.com
This reaction results in the opening of the strained four-membered β-lactam ring and the formation of a stable, covalent penicilloyl-enzyme intermediate. wikipedia.orgnih.govresearchgate.net This process, known as acylation, effectively inactivates the enzyme. nih.govnih.gov The resulting acyl-enzyme complex is very long-lived, preventing the enzyme from performing its normal function in cell wall synthesis. nih.govresearchgate.net This irreversible inhibition is the key to the bactericidal effect of penicillin. wikipedia.org
Disruption of Bacterial Cell Wall Peptidoglycan Synthesis
The bacterial cell wall is a dynamic structure, constantly being synthesized and remodeled as the bacterium grows and divides. wikipedia.org The integrity of this wall is dependent on the cross-linking of peptidoglycan strands. wikipedia.org
By inactivating the transpeptidases, Penicillin F directly blocks the formation of the peptide cross-links between adjacent peptidoglycan strands. wikipedia.orgtaylorandfrancis.com This inhibition of the final transpeptidation step prevents the formation of a stable, rigid cell wall. nih.gov The bacterium continues to synthesize the building blocks of the cell wall, but the final assembly is compromised, leading to the accumulation of uncross-linked peptidoglycan. nih.gov
The weakened cell wall resulting from the inhibition of peptidoglycan cross-linking cannot withstand the high internal osmotic pressure of the bacterial cell. wikipedia.org This leads to an uncontrolled influx of water, causing the cell to swell and eventually rupture, a process known as lysis. wikipedia.orgwikipedia.org This lytic effect is the ultimate cause of bacterial death and is why penicillins are considered bactericidal antibiotics. janusinfo.seknight-pharma.com The process of lysis can be visualized as the formation of bulges in the cell membrane, which eventually burst. frontiersin.org
Comparative Analysis of Penicillin F's Molecular Targeting with Other Beta-Lactam Antibiotics
| β-Lactam Class | Core Structure | Primary PBP Targets | Key Distinctions from Penicillin F |
| Penicillins (e.g., Penicillin F, Penicillin G) | Fused β-lactam and thiazolidine (B150603) rings biomolther.org | Primarily high-molecular-weight PBPs responsible for cell elongation and shape. oup.com | Natural penicillins like F and G have a narrower spectrum, primarily against Gram-positive bacteria. frontiersin.org |
| Cephalosporins | Fused β-lactam and dihydrothiazine rings biomolther.org | Broader range of PBP targets, with different generations having varying affinities. Some can also inhibit L,D-transpeptidases. biomolther.orgnih.gov | Generally have a broader spectrum of activity than natural penicillins and some are more resistant to β-lactamases. nih.gov |
| Carbapenems (e.g., Imipenem) | Fused β-lactam ring with a five-membered ring containing a carbon atom instead of sulfur biomolther.org | Very broad spectrum, with high affinity for a wide range of PBPs, including those that are less susceptible to other β-lactams. They are potent inhibitors of both D,D- and L,D-transpeptidases. nih.govfrontiersin.orgnih.gov | Possess the broadest spectrum of activity among β-lactams and are often reserved for multidrug-resistant infections. mdpi.com |
| Monobactams | Unfused, monocyclic β-lactam ring biomolther.org | Highly specific for PBP3 of Gram-negative aerobic bacteria. nih.gov | Narrow spectrum of activity, almost exclusively against Gram-negative bacteria. nih.gov |
In essence, while the fundamental molecular target and mechanism are conserved across β-lactams, variations in the chemical structure appended to the β-lactam core lead to differences in their interactions with specific PBPs and their effectiveness against different types of bacteria. biomolther.org
Mechanisms of Antimicrobial Resistance to Penicillin F Potassium Salt
Enzymatic Inactivation by Beta-Lactamases
One of the primary and most widespread mechanisms of resistance to β-lactam antibiotics like Penicillin F is the production of β-lactamase enzymes. bsmiab.orgmdpi.com These enzymes, also known as penicillinases, effectively neutralize the antibiotic by destroying its core structure. nih.govmathewsopenaccess.com
Penicillinase-Mediated Hydrolysis of the Beta-Lactam Ring
The defining feature of penicillin antibiotics is the β-lactam ring, a four-atom structure crucial for its antibacterial activity. mathewsopenaccess.comwikipedia.org Penicillinase enzymes, a specific type of β-lactamase, target this ring. mathewsopenaccess.commathewsopenaccess.com They catalyze the hydrolysis of the amide bond within the β-lactam ring, causing it to open. wikipedia.orgnih.govwikipedia.org This structural alteration deactivates the antibiotic molecule, rendering it unable to bind to its target, the penicillin-binding proteins (PBPs), and thus ineffective. nih.govresearchgate.net The production of β-lactamases is a common resistance strategy, particularly in Gram-negative bacteria. nih.gov
Molecular Characterization of Beta-Lactamase Enzymes
Beta-lactamases are a diverse group of enzymes, with over 2,000 identified types, each with a unique amino acid sequence. wikipedia.org They are broadly classified into four molecular classes (A, B, C, and D) based on their amino acid sequences. mdpi.com
Class A, C, and D β-lactamases are known as serine-β-lactamases because they utilize a serine residue in their active site for catalysis. mdpi.com The inactivation process involves a two-step mechanism of acylation and deacylation. mdpi.comacs.org
Class B β-lactamases , or metallo-β-lactamases (MBLs), require zinc ions to hydrolyze the β-lactam ring. wikipedia.org
The genes responsible for producing these enzymes can be located on the bacterial chromosome or on mobile genetic elements like plasmids, which facilitates their spread among different bacteria. wikipedia.orgjidc.org The epidemiology of β-lactamases is dynamic, with certain families, such as the CTX-M type, becoming predominant in various regions. jidc.orgnih.gov
| Beta-Lactamase Class | Catalytic Mechanism | Key Characteristics | Primary Substrates |
| Class A | Serine-based | Often inhibited by clavulanic acid. mdpi.com | Penicillins, some cephalosporins. mdpi.commdpi.com |
| Class B | Zinc-dependent (Metallo-β-lactamase) | Not inhibited by serine-β-lactamase inhibitors. | Broad spectrum, including carbapenems. wikipedia.org |
| Class C | Serine-based | Typically cephalosporinases. | Cephalosporins. mdpi.com |
| Class D | Serine-based (OXA) | High hydrolytic activity against oxacillin. wikipedia.org | Oxacillin, cloxacillin, ampicillin (B1664943), cephalothin. wikipedia.org |
Target Modification and Reduced Affinity of Penicillin-Binding Proteins (PBPs)
Another significant mechanism of resistance involves alterations to the bacterial targets of Penicillin F, the penicillin-binding proteins (PBPs). wikipedia.orgfrontiersin.org PBPs are essential enzymes involved in the final steps of peptidoglycan synthesis, a critical component of the bacterial cell wall. nih.govfrontiersin.org By modifying these proteins, bacteria can reduce the binding affinity of the antibiotic, rendering it less effective. wikipedia.orgetflin.com This strategy is particularly common in Gram-positive bacteria. nih.govnih.gov
Structural Alterations in PBPs
Resistance through PBP modification arises from mutations in the genes that encode these proteins. frontiersin.orgetflin.com These mutations lead to structural changes in the PBPs, which in turn decrease their affinity for β-lactam antibiotics. nih.govfrontiersin.org For example, amino acid substitutions near the active site of the PBP can hinder the antibiotic's ability to bind effectively. frontiersin.orgnih.gov In some cases, these alterations are the result of homologous recombination, where a bacterium acquires genetic material from other resistant strains or related bacterial species, leading to the creation of "mosaic" PBP genes. etflin.comnih.gov
Emergence of Alternative PBP Expression
Some bacteria have developed the ability to express alternative PBPs that have a naturally low affinity for β-lactam antibiotics. reactgroup.orgoup.com A well-known example is the acquisition of the mecA gene in Staphylococcus aureus, which encodes for PBP2a. nih.gov This alternative PBP can continue to function in cell wall synthesis even when the bacterium's normal PBPs are inhibited by antibiotics like methicillin (B1676495). nih.gov Similarly, some Enterococcus species express a low-affinity PBP5, which contributes to their intrinsic resistance to certain β-lactams. nih.govoup.com The overproduction of these low-affinity PBPs can lead to higher levels of resistance. oup.com
Efflux Pump Systems and Reduced Intracellular Accumulation
Efflux pumps are transport proteins located in the bacterial cell membrane that actively pump out a wide range of substances, including antibiotics. reactgroup.orgnih.gov By expelling antibiotics from the cell, these pumps prevent the drug from reaching a high enough intracellular concentration to be effective. nih.gov This mechanism contributes to the intrinsic resistance of many bacteria and can be enhanced through mutations that lead to the over-expression of these pumps. nih.govoup.com
Efflux pumps are a significant cause of multidrug resistance (MDR) because they can often recognize and transport a broad spectrum of structurally different compounds. nih.govoup.com In Gram-negative bacteria, these pumps are often complex tripartite systems that span both the inner and outer membranes. nih.gov The AcrAB-TolC pump in Escherichia coli is a well-studied example that confers resistance to various antibiotics, including penicillins. nih.gov Upregulation of efflux pumps can lead to intermediate resistance, which may then facilitate the development of higher-level resistance through other mechanisms. nih.gov
| Efflux Pump Family | Energy Source | Location | Example Substrates |
| Resistance-Nodulation-Division (RND) | Proton motive force | Gram-negative bacteria | Fluoroquinolones, β-lactams, macrolides, tetracyclines. nih.govnih.gov |
| Major Facilitator Superfamily (MFS) | Proton motive force | Gram-positive and Gram-negative bacteria | β-lactams, fluoroquinolones, tetracyclines. nih.gov |
| ATP-Binding Cassette (ABC) | ATP hydrolysis | Gram-positive and Gram-negative bacteria | Various antibiotics and other compounds. nih.gov |
| Small Multidrug Resistance (SMR) | Proton motive force | Gram-positive and Gram-negative bacteria | Quaternary ammonium (B1175870) compounds, dyes. |
| Multidrug and Toxic Compound Extrusion (MATE) | Sodium ion gradient or proton motive force | Gram-positive and Gram-negative bacteria | Fluoroquinolones, aminoglycosides. |
Impermeability and Cell Envelope Modifications
Bacterial resistance to Penicillin F Potassium Salt can be significantly influenced by changes in the permeability of the cell envelope. These modifications act as a physical barrier, preventing the antibiotic from reaching its target site—the Penicillin-Binding Proteins (PBPs) located in the cytoplasmic membrane. The nature of these modifications differs notably between Gram-positive and Gram-negative bacteria due to their distinct cell wall structures. wikipedia.org
In Gram-positive bacteria, such as certain strains of Staphylococcus aureus, resistance can arise from a thickening of the peptidoglycan layer of the cell wall. wikipedia.org This increased wall thickness makes it more difficult for Penicillin F molecules to penetrate and reach the PBPs, thereby reducing the drug's effectiveness. wikipedia.org
Gram-negative bacteria possess a more complex cell envelope, featuring an outer membrane that serves as a highly effective permeability barrier against many antibiotics, including natural penicillins. wikipedia.orgfrontiersin.org Resistance in these organisms is often mediated by two key modifications:
Porin Channel Alterations: Small hydrophilic antibiotics like Penicillin F traverse the outer membrane through protein channels called porins. wikipedia.orgscienceopen.com Bacteria can develop resistance by reducing the number of these porin channels or by expressing mutated porins with smaller pore sizes or altered electrostatic characteristics. wikipedia.orgscienceopen.com These changes restrict the influx of Penicillin F into the periplasmic space, where the PBPs are located. For instance, some resistant strains of Pseudomonas aeruginosa exhibit a reduced number of porins, while species like Escherichia coli and Klebsiella pneumoniae can feature modified OmpC and OmpF porins that hinder penicillin transport. wikipedia.org
Efflux Pumps: Bacteria can actively expel antibiotics from the cell using membrane-embedded protein complexes known as efflux pumps. scienceopen.commdpi.com Overexpression of these pumps, often from the Resistance-Nodulation-Division (RND) family in Gram-negative bacteria, can efficiently remove Penicillin F from the periplasm before it can bind to its PBP targets. mdpi.com This mechanism keeps the intracellular concentration of the antibiotic below the inhibitory level, contributing to resistance. scienceopen.commdpi.com
These impermeability mechanisms can work in concert, creating a formidable defense against Penicillin F and other β-lactam antibiotics. biorxiv.org
Table 1: Cell Envelope-Mediated Resistance Mechanisms to Natural Penicillins
| Mechanism | Bacterial Type | Description | Examples of Affected Genera |
| Cell Wall Thickening | Gram-Positive | Increased synthesis of the peptidoglycan layer impedes antibiotic penetration to the cytoplasmic membrane. wikipedia.org | Staphylococcus wikipedia.org |
| Porin Channel Modification | Gram-Negative | Reduction in the number or alteration of the structure of porin proteins limits antibiotic entry across the outer membrane. wikipedia.org | Pseudomonas, Escherichia, Klebsiella wikipedia.org |
| Efflux Pump Overexpression | Gram-Negative & Gram-Positive | Increased production of efflux pumps actively transports the antibiotic out of the cell, lowering its intracellular concentration. scienceopen.commdpi.com | Pseudomonas, Escherichia, Acinetobacter mdpi.com |
Genetic Basis of Resistance Acquisition and Dissemination
The development and spread of resistance to this compound are fundamentally driven by genetic events. Bacteria can acquire resistance through mutations in their own chromosomal DNA or by obtaining new genetic material from other bacteria via horizontal gene transfer. mdpi.com
Chromosomal Mutations
Spontaneous mutations in a bacterium's chromosome can lead to resistance, which is then passed down to subsequent generations through vertical gene transfer. mdpi.comnih.gov These mutations are random events, but the presence of an antibiotic like Penicillin F creates a selective pressure where only the resistant mutants survive and multiply. mo.gov Key chromosomal mutations conferring resistance to penicillins include:
Alterations in Penicillin-Binding Proteins (PBPs): The most significant mutational target for penicillin resistance involves the genes that code for PBPs. journalagent.comoup.com Mutations in these genes can result in PBPs with a lower binding affinity for the β-lactam ring of Penicillin F. reactgroup.org Consequently, higher concentrations of the antibiotic are required to inhibit cell wall synthesis. In organisms like Streptococcus pneumoniae, resistance often develops in a stepwise manner, with initial low-level resistance caused by mutations in one PBP gene (e.g., pbp2x), followed by mutations in other PBP genes (pbp1a, pbp2b) that confer higher levels of resistance. oup.cometflin.com
Regulatory Gene Mutations: Mutations can occur in regulatory genes that control the expression of other genes, such as those for efflux pumps or porins. bristol.ac.uk For example, a mutation in a repressor gene can lead to the overexpression of an efflux pump system, resulting in increased expulsion of the antibiotic from the cell. mo.gov
Table 2: Examples of Chromosomal Mutations Leading to Penicillin Resistance
| Mutation Type | Affected Gene(s) | Mechanism of Resistance | Example Organism |
| Target Modification | pbp1a, pbp2b, pbp2x | Alters the structure of Penicillin-Binding Proteins, reducing their affinity for penicillin. oup.cometflin.com | Streptococcus pneumoniae oup.com |
| Target Modification | mecA | Acquisition and expression of a novel PBP (PBP2a) with very low affinity for β-lactams. reactgroup.org | Staphylococcus aureus (MRSA) reactgroup.org |
| Efflux Pump Upregulation | Regulatory genes (e.g., marR) | Increases the expression of efflux pumps that remove the antibiotic from the cell. bristol.ac.uk | Escherichia coli bristol.ac.uk |
| Reduced Permeability | Porin genes (e.g., ompF) | Downregulates the expression of porin channels, limiting antibiotic entry. wikipedia.org | Escherichia coli wikipedia.org |
Horizontal Gene Transfer Mechanisms (Plasmids, Transduction, Transformation)
Horizontal gene transfer (HGT) is a primary driver for the rapid and widespread dissemination of antibiotic resistance genes among different bacteria, including different species. nih.govbioguardlabs.com This process allows bacteria that have never been exposed to an antibiotic to acquire resistance from those that have. bioguardlabs.com The main mechanisms of HGT are:
Plasmids: Plasmids are small, circular, extrachromosomal DNA molecules that can replicate independently of the bacterial chromosome. mdpi.comwikipedia.org Resistance plasmids (R-factors) often carry one or more antibiotic resistance genes, such as genes for β-lactamase enzymes that inactivate Penicillin F by hydrolyzing its β-lactam ring. These plasmids can be transferred from a donor to a recipient bacterium through a process called conjugation , which involves direct cell-to-cell contact via a pilus. mdpi.comnih.gov Conjugation is considered the most common and efficient method for spreading multidrug resistance. nih.gov F-plasmids, in particular, are major carriers of antibiotic resistance genes in commensal bacteria like E. coli. asm.org
Transduction: This process involves the transfer of bacterial DNA from one bacterium to another via a bacteriophage (a virus that infects bacteria). nih.gov During phage replication, a piece of the host bacterium's DNA, potentially containing a resistance gene, can be mistakenly packaged into a new phage particle. When this phage infects a new bacterium, it injects the resistance gene, which can then be incorporated into the recipient's genome. nih.gov
Transformation: In transformation, a bacterium takes up naked DNA fragments from its environment, often released from lysed bacterial cells. nih.govbioguardlabs.com If this free DNA contains a resistance gene, the recipient cell can integrate it into its own chromosome or a plasmid, thereby acquiring the resistance trait. This mechanism was famously demonstrated with penicillin resistance in Streptococcus pneumoniae in early experiments. bioguardlabs.com
These HGT mechanisms enable the creation of "superbugs" that harbor multiple resistance genes on mobile genetic elements like plasmids and transposons, making them resistant to a wide array of antibiotics. mdpi.com
Structure Activity Relationship Sar Studies and Rational Design of Penicillin F Derivatives
Impact of Side Chain Modifications on Antimicrobial Activity and Spectrum
Modifications to this side chain have profound effects:
Polarity and Gram-Negative Activity : The outer membrane of Gram-negative bacteria presents a significant barrier to many penicillins. Introducing polar groups, such as an α-amino group (—NH2) to the side chain of Penicillin G (benzylpenicillin), led to the creation of ampicillin (B1664943). uomus.edu.iq This modification increases hydrophilicity, allowing the antibiotic to penetrate the Gram-negative cell wall through porin channels, thereby broadening its spectrum of activity. uomus.edu.iq It is hypothesized that the α-amino group plays a crucial role in this enhanced ability to cross cell wall barriers. uomus.edu.iq
Steric Hindrance : The size and shape of the side chain can influence the molecule's interaction with both its target, the Penicillin-Binding Proteins (PBPs), and bacterial resistance enzymes like β-lactamases. For instance, the development of methicillin (B1676495) involved adding two methoxy (B1213986) groups to the phenyl ring of the Penicillin G side chain. wikipedia.org This bulky side chain sterically hinders the binding of β-lactamase enzymes, rendering the antibiotic resistant to their hydrolytic action, although it doesn't necessarily broaden the spectrum in the same way as aminopenicillins. wikipedia.orguomus.edu.iq
Spectrum Orientation : SAR studies have shown that specific structural features can orient the activity towards different bacterial classes. The presence of an alpha-carbon on the carbonyl of the side chain tends to direct the antibacterial activity more towards Gram-negative bacteria, whereas its absence favors activity against Gram-positive organisms. researchgate.net
These findings underscore the principle that rational side chain modification is a powerful tool for modulating the antimicrobial properties of penicillins, moving from the narrow-spectrum profile of natural penicillins like Penicillin F to broad-spectrum agents.
Design Principles for Overcoming Beta-Lactamase Resistance
The primary mechanism of bacterial resistance to penicillins is the production of β-lactamase enzymes, which hydrolyze the amide bond in the characteristic β-lactam ring, inactivating the antibiotic. wikipedia.orgmhmedical.com The rational design of penicillin derivatives to counter this threat follows two main principles:
Developing β-Lactamase-Stable Antibiotics : This strategy involves modifying the penicillin structure so that it is no longer a substrate for β-lactamases.
Steric Shielding : As seen with methicillin and the isoxazolyl penicillins (e.g., oxacillin), introducing bulky side chains can physically block the β-lactamase active site, preventing hydrolysis. uomus.edu.iqnih.govoup.com This approach proved effective against penicillinases produced by Staphylococcus aureus. nih.gov
Stereochemical Modification : A more recent and sophisticated approach involves altering the stereochemistry of the penicillin core itself. In one study, a penicillin derivative was synthesized by "grafting" carbapenem-like stereochemical features onto the penicillin nucleus. asm.org This included changing the C-5/C-6 hydrogen conformation from cis to trans and replacing the 6-β aminoacyl group with a 6-α hydroxyethyl (B10761427) moiety. asm.org This novel "hybrid" molecule acted as a potent and specific inhibitor of Class C β-lactamases, demonstrating that fundamental stereochemical changes can be a powerful design principle. asm.org
Co-administration with β-Lactamase Inhibitors (BLIs) : This highly successful clinical strategy involves pairing a susceptible penicillin with a molecule that inhibits the β-lactamase enzyme. nih.gov
Mechanism-Based Inactivators : Compounds like clavulanic acid, sulbactam, and tazobactam (B1681243) are themselves β-lactams. frontiersin.orgmdpi.com They are recognized by the β-lactamase enzyme, but upon binding, they form a stable, covalent complex that irreversibly inactivates the enzyme, effectively "sacrificing" themselves to protect the partner antibiotic. wikipedia.orgoup.com This approach extends the spectrum of antibiotics like amoxicillin (B794) to cover β-lactamase-producing strains. oup.com
Non-β-Lactam Inhibitors : More recently, non-β-lactam inhibitors like avibactam (B1665839) have been developed. These diazabicyclooctane (DBO) derivatives can inhibit a broader range of β-lactamases, including some Class C and D enzymes that are not well-inhibited by older BLIs. asm.orgnih.gov
The following table summarizes key design strategies against β-lactamases.
| Design Principle | Strategy | Example(s) | Mechanism of Action |
| Molecule-Intrinsic Resistance | Steric Shielding | Methicillin, Oxacillin | Bulky side chain prevents β-lactamase from accessing the β-lactam ring. uomus.edu.iqnih.gov |
| Stereochemical Modification | MPC-1 (experimental) | Carbapenem-like stereochemistry leads to specific inhibition of Class C β-lactamases. asm.org | |
| Co-administration with Inhibitors | β-Lactam-Based Inhibitors | Clavulanic Acid, Sulbactam | Act as mechanism-based inactivators, forming a covalent bond that disables the β-lactamase enzyme. oup.comfrontiersin.org |
| Non-β-Lactam Inhibitors | Avibactam | Binds to and inhibits a broad spectrum of serine β-lactamases. asm.orgnih.gov |
Investigations into Broadening Antimicrobial Spectrum of Penicillins
The natural penicillins, including Penicillin F, exhibit potent activity but are largely limited to Gram-positive bacteria and a few Gram-negative cocci. nih.gov A major focus of penicillin research has been to rationally modify the 6-APA structure to create derivatives with a wider range of activity, particularly against Gram-negative bacilli. annualreviews.org
Early efforts led to the development of aminopenicillins, such as ampicillin and amoxicillin, which are considered third-generation penicillins. nih.govresearchgate.net The key innovation was the addition of an amino group to the α-carbon of the benzyl (B1604629) side chain of Penicillin G. uomus.edu.iqnih.gov This structural change conferred several advantages:
Enhanced Penetration : The polar amino group allows the molecule to utilize bacterial porin channels, facilitating entry across the protective outer membrane of Gram-negative bacteria like Escherichia coli and Haemophilus influenzae. uomus.edu.iqnih.gov
Increased Stability : These semi-synthetic antibiotics also showed greater stability against some penicillinases compared to their natural predecessors. nih.govnih.gov
Further investigations pushed the spectrum even wider, leading to the fourth generation of penicillins:
Carboxypenicillins (e.g., Carbenicillin, Ticarcillin) : These compounds feature a carboxylic acid group in the side chain, which further enhances activity against difficult-to-treat Gram-negative organisms, including Pseudomonas aeruginosa.
Ureidopenicillins (e.g., Piperacillin) : These derivatives incorporate a urea-like structure in the side chain, providing the most potent and broadest spectrum among the penicillin class, with excellent activity against Pseudomonas and other Gram-negative pathogens. nih.gov
The progression from the narrow spectrum of Penicillin F to the extended spectrum of piperacillin (B28561) is a direct result of systematic investigations into how side chain modifications can overcome the permeability barriers of Gram-negative bacteria. alliedmarketresearch.com
Relationship Between Structural Features and PBP Binding Affinity
The bactericidal action of all penicillins stems from their ability to inhibit Penicillin-Binding Proteins (PBPs), which are bacterial enzymes essential for the final steps of peptidoglycan cell wall synthesis. wikipedia.org The antibiotic acts as a structural mimic of the D-alanyl-D-alanine moiety of the natural PBP substrate. asm.org The strained β-lactam ring of the penicillin is key to its activity; it acylates a catalytic serine residue in the PBP active site, forming a stable covalent bond that inactivates the enzyme. wikipedia.orgoup.com
The affinity and rate of this acylation reaction are heavily influenced by the structural features of the specific penicillin, particularly its side chain.
Side Chain Interactions : The R-group side chain extends into a binding cleft within the PBP. asm.org Its size, shape, and chemical properties determine the complementarity and strength of interaction with amino acid residues lining this pocket. asm.org For example, crystal structures of PBPs complexed with benzylpenicillin (Penicillin G) show the benzyl side chain wedged into a specific pocket, while the core carboxylate group forms crucial hydrogen bonds with other residues in the active site. oup.com
Structural Complementarity and Efficacy : The degree of structural fit between the antibiotic's side chain and the PBP's binding site correlates with the antibiotic's inhibitory potency. asm.org Even small differences in how a β-lactam binds can significantly alter its efficacy. nih.gov Modifications to the side chain that improve these interactions can increase the binding affinity and, consequently, the antibacterial effectiveness. wikipedia.org
Resistance via Reduced Affinity : A significant mechanism of bacterial resistance involves mutations in the PBP genes that alter the structure of the active site. researchgate.net These alterations can reduce the binding affinity for β-lactam antibiotics, meaning the drug can no longer effectively inhibit the enzyme. This is a major factor in the resistance of organisms like methicillin-resistant Staphylococcus aureus (MRSA) and penicillin-resistant Streptococcus pneumoniae. oup.com
Therefore, the specific 2-pentenyl side chain of Penicillin F dictates its unique binding profile and affinity for the PBPs of susceptible bacteria. Rational drug design aims to optimize this side chain to enhance PBP binding affinity and to maintain that affinity even for mutated PBPs found in resistant strains. asm.org
Comparative Efficacy and Molecular Basis of Differences Between Penicillin F, G, K, and X
During the early development of penicillin, several natural variants were isolated and characterized, most notably Penicillins F, G, K, and X. These compounds share the same core β-lactam structure but differ in their acyl side chain, which leads to significant differences in their biological activity. acs.org
| Penicillin Type | Side Chain (R-group) | Chemical Name | Comparative Efficacy Notes |
| Penicillin F | 2-Pentenyl | 2-Pentenylpenicillin | Less efficacious than Penicillin G and X in some studies. acs.org |
| Penicillin G | Benzyl | Benzylpenicillin | The standard for comparison. acs.org |
| Penicillin K | n-Heptyl | n-Heptylpenicillin | Significantly less efficacious than Penicillin G in vivo. acs.orgnih.gov |
| Penicillin X | p-Hydroxybenzyl | p-Hydroxybenzylpenicillin | 3-5 times more efficacious than Penicillin G in some mouse infection models; more potent in vitro against certain streptococci. acs.org |
The molecular basis for these observed differences in efficacy is multifactorial, involving both target interaction and pharmacokinetics:
PBP Binding Affinity : The different side chains (2-pentenyl for F, benzyl for G, p-hydroxybenzyl for X, and n-heptyl for K) interact differently with the binding pockets of bacterial PBPs, as described in section 5.4. The superior in vitro potency of Penicillin X against certain bacteria suggests its p-hydroxybenzyl side chain achieves a more favorable or higher-affinity interaction with the target PBPs of those organisms compared to the side chains of F, G, and K. acs.org
Serum Inactivation : A critical factor influencing in vivo efficacy is the antibiotic's stability in the bloodstream. Early studies revealed that Penicillins F, G, K, and X are all inactivated by serum, but at markedly different rates. nih.gov
Penicillin K was found to be rapidly inactivated by a thermolabile component in serum, explaining its paradoxically low therapeutic activity in vivo despite having in vitro activity. nih.gov
Penicillin X was consistently inactivated more slowly in human and rabbit serum than either Penicillin F or G. nih.gov This enhanced stability leads to higher and more sustained blood levels, contributing significantly to its greater in vivo efficacy. nih.gov
Advanced Analytical Methodologies for Penicillin F Potassium Salt Research
Chromatographic Techniques in Research Applications
Chromatographic methods are central to the analysis of penicillins, offering high specificity and accuracy. oup.com They are particularly valuable for distinguishing the intact penicillin molecule from its degradation products. oup.com
High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis in Research Matrices
High-Performance Liquid Chromatography (HPLC) is a cornerstone for the quantitative determination of penicillins in various research matrices. nih.govnih.gov Reversed-phase HPLC (RP-HPLC) is a commonly employed technique for this purpose. researchgate.netjocpr.com The development of a simple, precise, and accurate RP-HPLC method allows for the reliable quantification of penicillin compounds. jocpr.com
A typical HPLC system for penicillin analysis might utilize a C18 column and a mobile phase consisting of a mixture of water, acetonitrile, and an acidifying agent like formic or acetic acid to ensure good separation. researchgate.netjocpr.comresearchgate.net For instance, a mobile phase of water:acetonitrile:glacial acetic acid (500:500:5.75) has been used successfully. jocpr.com Detection is often carried out using a UV detector at a wavelength around 225-240 nm. oup.comnih.gov
The following table provides an example of HPLC conditions used for the analysis of penicillins:
| Parameter | Condition | Source |
| Column | Perfectsil ODS-2 (250 x 4 mm, 5 µm) | nih.gov |
| Mobile Phase | 0.1% v/v Trifluoroacetic acid and Acetonitrile-Methanol (90:10 v/v) | nih.gov |
| Detection | Photodiode Array (PDA) at 240 nm | nih.gov |
| Flow Rate | 1 mL/min | oup.comjocpr.com |
| Run Time | < 30 min | oup.com |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Metabolite Profiling and Degradation Product Identification in Research Contexts
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful tool for identifying and characterizing metabolites and degradation products of penicillins. nih.govchromatographyonline.com This technique combines the separation capabilities of liquid chromatography with the high sensitivity and specificity of tandem mass spectrometry. nih.gov
In research contexts, LC-MS/MS has been instrumental in identifying minor metabolites of penicillin G in human serum, including both phase I and phase II metabolites. nih.gov The use of multiple-stage tandem mass spectrometry (MSn) provides detailed structural information necessary for characterizing these minor compounds. nih.gov Furthermore, UHPLC-MS/MS methods have been developed to identify and quantify major degradation products of penicillin G, such as penillic acid, penicilloic acid, and penilloic acid, under various environmental conditions. chromatographyonline.comacs.org These methods are crucial for understanding the stability and transformation of penicillin compounds. chromatographyonline.comacs.org
The high selectivity of LC-MS/MS is achieved by monitoring specific precursor-to-product ion transitions, a technique known as multiple reaction monitoring (MRM). researchgate.netufl.edu This allows for accurate quantification even in complex matrices. researchgate.net
Spectrophotometric Approaches for Research Studies (e.g., UV-Vis, Fluorimetry)
Spectrophotometric methods offer a rapid and convenient means for the determination of penicillins in research studies. oup.comoup.com These methods are often based on the formation of a chromophore that can be measured using a UV-Vis spectrophotometer.
One such method involves the formation of penicillenic acid mercuric mercaptides, which absorb light in the range of 325–345 nm. oup.comoup.com This reaction is highly specific as it requires the intact penicillin molecule. oup.comoup.com Another approach involves the reaction of penicillins with ammonium (B1175870) molybdate (B1676688) in a sulfuric acid medium to produce a blue species that can be measured at 670 nm. tandfonline.com Spectrophotometric methods can also be used to determine penicilloates, which are degradation products of penicillins, by reacting them with Cu(II) and detecting the resulting Cu(I) with neocuproine. rsc.org
The table below summarizes key aspects of different spectrophotometric methods for penicillin analysis:
| Method | Principle | Wavelength | Detection Limit | Source |
| Penicillenic Acid Mercuric Mercaptide Formation | Formation of a mercuric mercaptide derivative | 325-345 nm | 0.5 µg/mL | oup.comoup.com |
| Molybdenum Blue Formation | Reduction of ammonium molybdate | 670 nm | - | tandfonline.com |
| Penicilloate Determination with Neocuproine | Reduction of Cu(II) to Cu(I) by penicilloates | - | 5.6–56 µM | rsc.org |
Development of Novel Extraction and Purification Methods for Research Samples (e.g., Molecularly Imprinted Polymers)
The development of efficient extraction and purification methods is critical for the accurate analysis of Penicillin F potassium salt from complex research samples. mdpi.comnih.gov While traditional methods like liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are widely used, novel materials such as molecularly imprinted polymers (MIPs) are gaining prominence due to their high selectivity. mdpi.comfrontiersin.org
MIPs are synthetic polymers with cavities that are specifically designed to recognize and bind to a target molecule, in this case, a penicillin. frontiersin.orgfrontiersin.org This high selectivity makes them excellent sorbents for solid-phase extraction (MISPE). frontiersin.org MISPE has been successfully applied to the selective extraction of penicillins and their degradation products from various matrices. nih.govresearchgate.net For instance, surface molecularly imprinted polymers (SMIPs) have been developed for the specific recognition and extraction of penicilloic acid from penicillin samples. researchgate.net
Magnetic molecularly imprinted polymers (MMIPs) combine the selectivity of MIPs with the convenience of magnetic separation, offering a rapid and efficient method for sample pretreatment. frontiersin.org These materials have been used for the selective extraction of various antibiotics. frontiersin.org
Method Validation for Research-Grade Analysis of Penicillins
Validation of analytical methods is a critical step to ensure the reliability and accuracy of research findings. nih.govmdpi.com Method validation for penicillin analysis typically involves assessing several key parameters in accordance with guidelines such as those from the International Conference on Harmonization (ICH). jocpr.comrsc.org
Key validation parameters include:
Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. researchgate.netmdpi.com
Accuracy: The closeness of the measured value to the true value, often assessed through recovery studies at different concentration levels. jocpr.comnih.gov
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings from a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). nih.govmdpi.com
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. researchgate.netmdpi.com
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. researchgate.netmdpi.com
Specificity/Selectivity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present. jocpr.com
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. jocpr.com
Stability: The chemical stability of the analyte in a given matrix under specific conditions for a given period. nih.govnih.gov
The following table presents typical validation results for an HPLC method for penicillin analysis:
| Validation Parameter | Typical Result | Source |
| Linearity (R²) | ≥ 0.999 | researchgate.netmdpi.com |
| Accuracy (Recovery) | 85.7% - 113.5% | nih.gov |
| Precision (RSD) | < 12% | nih.gov |
| LOD | 3 - 25 ng | nih.gov |
| LOQ | - | - |
Pharmacokinetic and Pharmacodynamic Modeling and Theoretical Studies of Penicillin F
In Vitro Pharmacodynamic Models for Efficacy Prediction
In vitro pharmacodynamic (PD) models are crucial for predicting the efficacy of antibiotics like Penicillin F Potassium Salt. These models help determine the relationship between drug concentration and its effect on bacteria over time. A key parameter derived from these models is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of an antibiotic that prevents visible growth of a bacterium. medscape.comnih.gov For β-lactam antibiotics such as penicillin, the primary pharmacodynamic index linked to efficacy is the time that the drug concentration remains above the MIC (T>MIC). frontiersin.orgasm.org
Time-kill curve experiments are a fundamental in vitro model used to assess the bactericidal or bacteriostatic activity of an antibiotic. frontiersin.org These studies measure the rate and extent of bacterial killing at different antibiotic concentrations over a period, typically 24 hours. frontiersin.org For Penicillin F, these models would involve exposing susceptible bacterial strains to varying concentrations of the drug and monitoring the change in viable bacterial count (colony-forming units per milliliter, CFU/mL) over time. asm.org
More sophisticated dynamic in vitro models, such as the one-compartment model or the hollow-fiber infection model (HFIM), can simulate human pharmacokinetic profiles. frontiersin.orgnih.gov These models allow for the continuous flow of media to mimic drug elimination in the body, providing a more realistic prediction of how Penicillin F would perform in a clinical setting. nih.gov By simulating human-like concentration-time profiles, these dynamic models can generate data that are highly predictive of clinical efficacy. nih.gov
A semi-mechanistic pharmacokinetic-pharmacodynamic (PK-PD) model has been developed that can characterize the time course of antibacterial effects. asm.orgresearchgate.net This model divides the bacterial population into a drug-susceptible, growing subpopulation and a drug-insensitive, resting subpopulation. asm.org The antibiotic effect is modeled as an increase in the killing rate of the susceptible bacteria. researchgate.net Such models have been successfully used to describe the activity of benzylpenicillin against Streptococcus pyogenes under both static and dynamic concentration conditions. asm.orgresearchgate.net
The table below illustrates hypothetical MIC data for Penicillin F against various bacterial strains, which would be foundational for any pharmacodynamic modeling.
| Bacterial Strain | MIC (µg/mL) |
| Streptococcus pneumoniae (Penicillin-susceptible) | 0.016 |
| Streptococcus pneumoniae (Penicillin-intermediate) | 1.0 |
| Streptococcus pneumoniae (Penicillin-resistant) | 2.0 |
| Staphylococcus aureus (Penicillinase-negative) | 0.1 |
| Neisseria gonorrhoeae | 0.5 |
This table presents hypothetical data for illustrative purposes.
Computational Modeling of Penicillin F Interactions with Bacterial Systems
Computational modeling provides valuable insights into the molecular interactions between Penicillin F and its bacterial targets, primarily penicillin-binding proteins (PBPs). researchgate.netnih.gov These proteins are enzymes crucial for the synthesis of the bacterial cell wall. researchgate.net By inhibiting PBPs, penicillins disrupt cell wall formation, leading to bacterial cell death. wikipedia.org
Molecular docking is a computational technique used to predict the binding mode and affinity of a ligand (Penicillin F) to its receptor (PBP). biorxiv.orgfrontiersin.org These studies can reveal the specific amino acid residues within the PBP active site that interact with the Penicillin F molecule. mdpi.comnih.gov For instance, the β-lactam ring of penicillin forms a covalent bond with a serine residue in the active site of the PBP, inactivating the enzyme. acs.orgoup.com Computational models can simulate this acylation reaction and calculate the binding energies involved. nih.gov
Molecular dynamics (MD) simulations further enhance this understanding by modeling the dynamic behavior of the Penicillin F-PBP complex over time. biorxiv.orgmdpi.com MD simulations provide detailed information on the physical movements and conformational changes of atoms and molecules, helping to assess the stability of the binding interaction. mdpi.commdpi.com Quantum mechanics/molecular mechanics (QM/MM) methods can be employed to study the enzymatic reaction mechanism in greater detail, providing insights into the electronic rearrangements during bond formation and cleavage. nih.govacs.org
These computational approaches can also be used to understand mechanisms of resistance. For example, mutations in the PBP gene can alter the structure of the active site, reducing the binding affinity of Penicillin F. nih.gov Computational models can compare the interaction of Penicillin F with both wild-type and mutant PBPs to elucidate the structural basis of resistance. biorxiv.org Furthermore, modeling can explore the role of other resistance mechanisms, such as the enzymatic degradation of penicillin by β-lactamases or reduced drug permeability due to changes in porin channels in Gram-negative bacteria. uobasrah.edu.iqfrontiersin.org
The table below summarizes the key molecular interactions that would be investigated using computational models.
| Interaction Type | Description | Key Residues Involved (Hypothetical) |
| Covalent Bonding | Acylation of the active site serine by the β-lactam ring. | Ser403 |
| Hydrogen Bonding | Stabilization of the drug molecule within the active site. | Lys406, Tyr446 |
| Hydrophobic Interactions | Interactions between non-polar regions of the drug and PBP. | Tyr446 |
This table presents hypothetical data for illustrative purposes.
Biochemical Mechanisms of Absorption and Distribution in Model Organisms/Systems
The absorption and distribution of Penicillin F are critical pharmacokinetic processes that determine its concentration at the site of infection. As a natural penicillin, its physicochemical properties influence its passage across biological membranes.
Absorption: The absorption of penicillins can be variable. For instance, Penicillin G has low oral bioavailability (15-30%) because it is susceptible to acid-catalyzed hydrolysis in the stomach. drugbank.com In contrast, the potassium salt of Penicillin V is more resistant to gastric acid. nih.gov Penicillin F's absorption characteristics would similarly depend on its stability in acidic environments and its ability to be absorbed from the gastrointestinal tract.
In Gram-negative bacteria, the outer membrane presents a significant barrier to hydrophilic antibiotics like penicillin. wikipedia.orgnih.gov Penicillins typically diffuse through aqueous channels called porins to enter the periplasmic space where the PBPs are located. wikipedia.orgnih.gov The size and properties of the porin channels can influence the rate of entry. wikipedia.org Some antibiotics can also utilize active transport systems to cross the outer membrane. um.es
Distribution: Once absorbed into the bloodstream, Penicillin F, like other penicillins, would distribute into various body tissues and fluids. The extent of distribution is influenced by factors such as plasma protein binding. Penicillin G has a plasma protein binding of about 60%. nih.gov The concentration of penicillin is generally highest in the kidneys, and levels in fluids like synovial and peritoneal fluid are higher when inflammation is present. nih.gov
In fungi like Penicillium chrysogenum, the biosynthesis and transport of penicillin are highly compartmentalized. nih.gov The final steps of penicillin synthesis occur in peroxisomes, requiring the transport of precursors like isopenicillin N into these organelles by specific transporters. nih.govresearchgate.net While the exact mechanism for the secretion of penicillin out of the fungal cell is not fully understood, it is thought to be an active process, possibly involving ABC transporters or vesicle trafficking. nih.govresearchgate.net These fungal systems can serve as models for understanding the transport of β-lactam antibiotics across membranes.
The table below outlines the key factors influencing the absorption and distribution of Penicillin F.
| Process | Influencing Factor | Mechanism/Description |
| Absorption | Gastric Acid Stability | Susceptibility to hydrolysis in the stomach affects oral bioavailability. drugbank.com |
| Bacterial Outer Membrane | Passage through porin channels is required to reach PBPs in Gram-negative bacteria. wikipedia.orgnih.gov | |
| Active Transport | Potential use of specific transporters to cross bacterial membranes. um.es | |
| Distribution | Plasma Protein Binding | The unbound fraction of the drug is pharmacologically active and available for distribution. nih.gov |
| Inflammation | Increased permeability of tissues during inflammation can enhance drug penetration. nih.gov | |
| Subcellular Transport | In producer organisms, specific transporters move penicillin precursors and the final product across organelle membranes. nih.govresearchgate.net |
Theoretical Aspects of Biotransformation and Elimination Pathways
The biotransformation and elimination of Penicillin F are key determinants of its duration of action and potential for accumulation. Theoretical studies and knowledge from related penicillins help to elucidate these pathways.
Biotransformation: Penicillins generally undergo limited metabolism in the liver. nih.gov For Penicillin G, about 16-30% of a dose is metabolized to inactive penicilloic acid. drugbank.com This occurs through the hydrolytic opening of the β-lactam ring, a reaction also catalyzed by bacterial β-lactamases. uobasrah.edu.iq Small amounts of other metabolites, such as 6-aminopenicillanic acid and hydroxylated derivatives, have also been identified. drugbank.com Computational methods can be used to predict the metabolic fate of drugs by analyzing their chemical structure and known enzymatic reactions, such as those catalyzed by cytochrome P450 enzymes. mdpi.com The side chain of the penicillin molecule can influence its susceptibility to metabolic enzymes. nih.gov For Penicillin F, with its 3-hexenoic acid side chain, theoretical studies would focus on the potential for oxidation or other modifications of this group, in addition to the characteristic β-lactam ring cleavage. nih.gov
Elimination: The primary route of elimination for most penicillins is rapid excretion via the kidneys. drugbank.comnih.gov This process involves both glomerular filtration and active tubular secretion. uomustansiriyah.edu.iq Active secretion is a very efficient process, leading to a short elimination half-life for many penicillins. uomustansiriyah.edu.iq For example, the half-life of Penicillin G in adults with normal renal function is approximately 0.4–0.9 hours. drugbank.com The renal clearance of some penicillins can be so high that it approaches the effective renal plasma flow. uomustansiriyah.edu.iq Probenecid is a substance known to inhibit the tubular secretion of penicillins, thereby prolonging their half-life. nih.gov Theoretical models of renal clearance take into account factors like plasma protein binding, glomerular filtration rate, and the efficiency of active transport systems like organic anion transporters. nih.govuomustansiriyah.edu.iq While protein binding can limit glomerular filtration, it has less impact on active secretion because the drug rapidly dissociates from proteins as the free drug is removed. uomustansiriyah.edu.iq
The table below summarizes the theoretical pathways for the biotransformation and elimination of Penicillin F.
| Process | Pathway | Description |
| Biotransformation | Hydrolysis | Cleavage of the β-lactam ring to form inactive penicilloic acid. drugbank.com |
| Side Chain Modification | Potential oxidation or other enzymatic reactions on the 3-hexenoic acid side chain. nih.gov | |
| Elimination | Glomerular Filtration | Filtration of the unbound drug from the blood into the urine. uomustansiriyah.edu.iq |
| Active Tubular Secretion | Efficient transport of the drug from the blood into the renal tubules, mediated by transporters. nih.govuomustansiriyah.edu.iq | |
| Biliary Excretion | A minor route of elimination for some penicillins. drugbank.com |
Degradation Pathways and Environmental Fate Research of Penicillin F
Chemical Degradation Mechanisms (e.g., Hydrolysis, Oxidation of the Beta-Lactam Ring)
The chemical stability of Penicillin F, like other penicillins, is largely dictated by the integrity of its characteristic β-lactam ring. This four-membered ring is highly strained and susceptible to cleavage under various conditions, leading to the inactivation of the antibiotic.
Hydrolysis: The primary chemical degradation pathway for penicillins is hydrolysis, which involves the cleavage of the amide bond in the β-lactam ring. wikipedia.orgresearchgate.netwikipedia.org This reaction can be catalyzed by acid or base. In acidic solutions, Penicillin F is thought to rearrange to form penillic acid. Under alkaline conditions, it is rapidly inactivated to penicilloic acid. The rate of hydrolysis is significantly influenced by pH and temperature. acs.orgasm.org Generally, penicillins exhibit maximum stability in the pH range of 6.0 to 7.0. acs.org
Oxidation: The thioether sulfur atom in the thiazolidine (B150603) ring of Penicillin F is susceptible to oxidation. researchgate.netacs.org Oxidation can lead to the formation of sulfoxides, which may retain some biological activity, or sulfones, which are generally inactive. Oxidizing agents in the environment, such as free radicals, can contribute to this degradation pathway. researchgate.netacs.org The specific oxidation products of Penicillin F have not been extensively detailed in recent literature, but studies on other penicillins, such as Penicillin G, have identified various oxidation products under specific conditions. acs.orgnih.gov
The table below summarizes the key chemical degradation pathways for penicillins, which are applicable to Penicillin F.
| Degradation Pathway | Key Reactants/Conditions | Primary Degradation Products (General for Penicillins) |
| Acid-Catalyzed Hydrolysis | Low pH | Penillic acid |
| Base-Catalyzed Hydrolysis | High pH | Penicilloic acid |
| Oxidation | Oxidizing agents (e.g., ozone, free radicals) | Penicillin sulfoxide, Penicillin sulfone |
Enzymatic Degradation by Microbial Enzymes (Beyond Resistance)
While the role of β-lactamases in conferring antibiotic resistance is well-documented, microbial enzymes also play a crucial role in the environmental degradation of penicillins, independent of resistance mechanisms. nih.govmathewsopenaccess.com
β-Lactamases: These enzymes are produced by a wide range of bacteria and are highly efficient at hydrolyzing the β-lactam ring of penicillins, rendering them inactive. wikipedia.orgmathewsopenaccess.com The product of this enzymatic hydrolysis is the corresponding penicilloic acid. nih.gov The activity of β-lactamases is a major contributor to the natural attenuation of penicillins in the environment. nih.govmsdmanuals.com
Penicillin Acylases (or Amidase): Some microorganisms produce penicillin acylases, which cleave the side chain from the penicillin nucleus, yielding 6-aminopenicillanic acid (6-APA) and the corresponding carboxylic acid (in the case of Penicillin F, 3-hexenoic acid). nih.govsemanticscholar.orgnih.gov While this is a key industrial process for the production of semisynthetic penicillins, it also represents a natural degradation pathway. nih.govnih.gov
The following table outlines the primary enzymatic degradation pathways for penicillins.
| Enzyme | Action | Degradation Product (General for Penicillins) |
| β-Lactamase | Hydrolysis of the β-lactam ring | Penicilloic acid |
| Penicillin Acylase | Cleavage of the acyl side chain | 6-Aminopenicillanic acid and a carboxylic acid |
Environmental Persistence and Transformation in Various Matrices
The persistence of Penicillin F in the environment is influenced by a combination of its chemical stability and its susceptibility to microbial degradation. nih.gov Its fate in soil and water is determined by factors such as pH, temperature, microbial activity, and the presence of other substances. acs.orgasm.orgnih.gov
Aquatic Environments: In water, the persistence of Penicillin F is largely dependent on pH and the presence of microorganisms. Hydrolysis is a significant abiotic degradation pathway, with the rate being slowest around neutral pH. acs.org Biodegradation by aquatic bacteria, particularly those producing β-lactamases, can significantly reduce its half-life. igem.orgnih.gov Penicillins are generally considered to be relatively non-persistent in the aquatic environment compared to other classes of antibiotics. nih.gov
Soil Environments: The fate of Penicillin F in soil is more complex due to its interaction with soil particles and organic matter. Adsorption to soil components can affect its bioavailability for microbial degradation. The microbial community present in the soil plays a crucial role in its degradation, with both bacteria and fungi contributing to the process. nih.govnih.gov The half-life of penicillins in soil can vary widely depending on the soil type, temperature, and microbial population.
Transformation products of other penicillins, such as penicilloic acid and penilloic acid, have been detected in wastewater and surface water, indicating that these are likely environmental transformation products of Penicillin F as well. pku.edu.cnresearchgate.netsemanticscholar.org
Bioremediation Strategies for Penicillin F Residues in Contaminated Environments
Bioremediation offers an environmentally friendly and cost-effective approach to remove antibiotic residues, including Penicillin F, from contaminated environments. nih.govresearchgate.netdntb.gov.ua These strategies primarily leverage the metabolic capabilities of microorganisms to degrade the target compounds.
Bioaugmentation: This strategy involves the introduction of specific microorganisms or microbial consortia with a high capacity for degrading Penicillin F into a contaminated environment. nih.gov Bacteria that produce high levels of β-lactamases or penicillin acylases are promising candidates for bioaugmentation. nih.govresearchgate.net
Biostimulation: This approach aims to enhance the degradation activity of the indigenous microbial populations by modifying environmental conditions. This could involve the addition of nutrients or electron acceptors to stimulate the growth and activity of bacteria capable of degrading Penicillin F.
Enzyme-based Remediation: The use of isolated and immobilized enzymes, such as β-lactamases, is another potential strategy. cetjournal.it Immobilized enzymes can offer high efficiency and can be used in bioreactors to treat contaminated water. cetjournal.it Research has shown that immobilized β-lactamase can achieve a high degradation rate for penicillin. cetjournal.it
Mycoremediation: Fungi, particularly species of Penicillium, have demonstrated the ability to degrade a variety of xenobiotic compounds and could be employed for the bioremediation of penicillin-contaminated sites. nih.gov
The table below provides a summary of potential bioremediation strategies for Penicillin F.
| Strategy | Description | Key Biological Agent/Component |
| Bioaugmentation | Introduction of specialized microorganisms | Bacteria with high β-lactamase or penicillin acylase activity |
| Biostimulation | Enhancement of indigenous microbial activity | Nutrient addition |
| Enzyme-based Remediation | Use of purified enzymes | Immobilized β-lactamases |
| Mycoremediation | Use of fungi for degradation | Penicillium species and other fungi |
Current Challenges and Future Directions in Penicillin F Research
Addressing Evolving Antimicrobial Resistance Mechanisms
The emergence and spread of antimicrobial resistance (AMR) is a significant global health threat, and Penicillin F, like other β-lactam antibiotics, is not immune to its effects. nih.govwho.int The primary mechanism of resistance to penicillins is the production of β-lactamase enzymes, which inactivate the antibiotic by hydrolyzing the amide bond in the characteristic β-lactam ring. nih.gov This mechanism was identified as early as 1940. wikipedia.org Bacteria can also develop resistance through modifications of the drug's target site, the penicillin-binding proteins (PBPs), or by reducing the permeability of their cell walls to the antibiotic. nih.govwikipedia.org In Gram-positive bacteria, resistance can arise from changes in the cell wall that hinder the entry of penicillin. wikipedia.org
The challenge is compounded by the fact that many bacterial species have acquired resistance to multiple drugs, a phenomenon known as multi-drug resistance (MDR). wikipedia.org For instance, Methicillin-resistant Staphylococcus aureus (MRSA) is a well-known example of a pathogen that has developed resistance to β-lactam antibiotics through the acquisition of the mecA gene, which codes for a PBP that does not effectively bind to these drugs. plos.org
Future research in this area is focused on several key strategies to combat these evolving resistance mechanisms:
Understanding the genetic basis of resistance: Genomic studies are crucial for monitoring and controlling antibiotic resistance by providing insights into existing resistance mechanisms and the evolution of new ones. frontiersin.org
Developing β-lactamase inhibitors: The search for potent inhibitors of β-lactamase enzymes is an active area of exploration. scienceopen.com These inhibitors, when used in combination with a penicillin, can restore the antibiotic's efficacy against resistant bacteria. frontiersin.orgscienceopen.com
Targeting alternative pathways: Research is also exploring ways to block key steps in the biosynthesis of resistance-conferring enzymes. scienceopen.com
Exploration of Synergistic Combinations in Research Models
A promising strategy to combat antimicrobial resistance and enhance the efficacy of existing antibiotics like Penicillin F is through combination therapy. oup.comscielo.br The rationale behind this approach is that using two or more drugs with different mechanisms of action can be more effective than monotherapy, potentially leading to synergistic effects where the combined effect is greater than the sum of the individual effects. plos.org
Research has shown that combining a β-lactam antibiotic with an aminoglycoside can be superior to using a β-lactam alone. nih.gov The aminoglycoside is thought to create fissures in the bacterial outer membrane, allowing for better penetration of the penicillin to its target PBP. scielo.br Similarly, the combination of a penicillin with a cephalosporin (B10832234) has demonstrated synergistic effects against S. aureus. scielo.br
Recent studies have explored various combinations in research models:
Penicillin and Ceftriaxone (B1232239): A study assessing the synergistic potential of penicillin plus ceftriaxone against Enterococcus faecalis blood isolates found that the combination demonstrated synergistic activity. asm.org However, synergy was less common in isolates with higher penicillin minimum inhibitory concentrations (MICs). asm.org
Penicillin and Saponin (B1150181) Fraction: A study investigated the combination of penicillin with a saponin fraction isolated from the Zygophyllum album plant to enhance its activity against MRSA. nih.gov
Phage-Antibiotic Synergy: The combination of bacteriophages (viruses that infect bacteria) with antibiotics like penicillin has been explored since the mid-20th century. mdpi.com Studies have suggested that this combination can lead to more rapid and complete bacterial lysis. mdpi.com
The table below summarizes findings from a study on the synergistic effects of different antibiotic combinations against multidrug-resistant S. aureus.
| Antibiotic Combination | Fractional Inhibitory Concentration Index (FICI) | Interpretation |
| Ampicillin (B1664943) & Cefotaxime | 1.31 ± 0.77 | Indifferent |
| Chloramphenicol & Ampicillin | 0.97 ± 0.51 | Additive/Indifferent |
| Chloramphenicol & Cefotaxime | 0.90 ± 0.22 | Additive |
| Chloramphenicol & Gentamicin | 0.73 ± 0.31 | Additive/Partial Synergy |
| Cefotaxime & Gentamicin | 0.50 ± 0.14 | Synergy |
| Ampicillin & Gentamicin | 0.38 ± 0.11 | Synergy |
Data adapted from a study on MDR S. aureus isolated from Camel milk. scielo.br FICI ≤ 0.5 indicates synergy; >0.5 to <1 indicates partial synergy; 1 indicates an additive effect; >1 to <2 indicates an indifferent effect; and ≥2 indicates an antagonistic effect.
Future research will likely focus on identifying novel synergistic partners for Penicillin F and optimizing combination regimens to maximize efficacy and minimize the development of resistance. mdpi.com
Novel Biosynthetic Pathway Engineering and Synthetic Biology Approaches
The production of Penicillin F is a complex biological process carried out by the filamentous fungus Penicillium chrysogenum. nih.gov The biosynthesis begins with the condensation of three amino acids: L-α-aminoadipic acid, L-cysteine, and L-valine, to form the tripeptide δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV). nih.govnih.gov This is followed by the cyclization of ACV to form isopenicillin N (IPN), the precursor to all penicillins. nih.gov The final step in Penicillin F biosynthesis involves the exchange of the L-α-aminoadipyl side chain of IPN for a specific acyl group, catalyzed by an acyl-coenzyme A:isopenicillin N acyltransferase (IAT). nih.gov
Advances in synthetic biology and genetic engineering are opening up new avenues for enhancing the production of Penicillin F and creating novel antibiotic derivatives. nih.govmpg.de Researchers are applying "omics" technologies (genomics, transcriptomics, proteomics) to gain a deeper understanding of the molecular mechanisms that control penicillin productivity in industrial strains of P. chrysogenum. nih.gov
Key areas of research include:
Gene Cluster Engineering: The genes responsible for penicillin biosynthesis (pcbAB, pcbC, and penDE) are organized in a cluster. nih.gov Studies have shown that increasing the copy number of this gene cluster can lead to higher penicillin yields. nih.gov
Heterologous Expression: Researchers have successfully engineered baker's yeast (Saccharomyces cerevisiae) to produce and secrete penicillin by transferring the necessary genes from P. chrysogenum. researchgate.net This provides a new platform for producing penicillins and potentially other nonribosomal peptides. researchgate.net
Combinatorial Biosynthesis: Synthetic biology tools allow for the modification of biosynthetic pathways to generate new compounds. mdpi.com This could lead to the development of novel penicillin derivatives with improved properties, such as enhanced activity against resistant bacteria. manchester.ac.uk
A dynamic model of the penicillin biosynthesis pathway has been constructed to analyze the in vivo kinetic properties of the enzymes and transporters involved, providing a deeper understanding of the secretion mechanisms of pathway metabolites. researchgate.net
Development of Advanced Analytical Tools for Complex Biological Systems and Environmental Monitoring
The ability to accurately and sensitively detect and quantify Penicillin F is crucial for various applications, including pharmaceutical quality control, environmental monitoring, and research. mdpi.commdpi.com Traditional methods for antibiotic detection include microbiological assays, but these often lack the specificity and speed required for modern applications. oup.com
In recent years, a range of advanced analytical techniques have been developed and applied to the analysis of penicillins. mdpi.com High-performance liquid chromatography (HPLC), often coupled with tandem mass spectrometry (LC-MS/MS), has become a cornerstone for the analysis of β-lactam antibiotics in various matrices. nih.govijpsonline.com This technique offers high sensitivity, specificity, and the ability to analyze multiple compounds simultaneously. ijpsonline.com
Current research in this area is focused on:
Improving Sample Preparation: Developing more selective and efficient sample clean-up procedures, such as molecularly imprinted solid-phase extraction (MISPE), is key to reducing matrix interferences and improving detection limits. nih.gov
Developing Novel Sensors: There is growing interest in the development of electrochemical biosensors and aptasensors for the rapid and cost-effective detection of antibiotics. mdpi.comoup.com These sensors utilize biological recognition elements, such as antibodies or aptamers, coupled with a transducer to generate a measurable signal. mdpi.com
Miniaturization and Portability: The development of portable analytical devices, such as smartphone-based sensors, holds promise for on-site environmental monitoring and point-of-care testing. nih.gov
High-Resolution Mass Spectrometry: Techniques like gas chromatography-mass spectrometry (GC-MS) are also being used for the precise quantification of penicillin residues in complex samples like poultry eggs. mdpi.com
The table below provides an overview of various analytical techniques used for antibiotic detection.
| Technique | Principle | Advantages | Disadvantages |
| HPLC-MS/MS | Separation by chromatography followed by mass-based detection. nih.gov | High sensitivity, specificity, and confirmatory power. ijpsonline.commdpi.com | Requires expensive equipment and skilled operators. mdpi.com |
| GC-MS/MS | Separation of volatile compounds followed by mass-based detection. mdpi.com | High resolution and precise quantification. mdpi.com | Requires derivatization for non-volatile compounds. |
| Microbiological Assays | Inhibition of bacterial growth. oup.com | Simple and inexpensive. mdpi.com | Lacks specificity and can be slow. oup.com |
| Electrochemical Biosensors | Measures changes in electrical properties upon analyte binding. mdpi.com | Rapid, portable, and cost-effective. mdpi.com | Can be affected by non-specific adsorption. mdpi.com |
| Aptasensors | Uses nucleic acid aptamers for specific recognition. oup.com | High sensitivity and good stability. mdpi.comoup.com | Limited multiplexing capability. oup.com |
Future efforts will continue to focus on developing analytical tools that are faster, more sensitive, more selective, and more accessible for a wide range of applications.
Role in Antimicrobial Stewardship Research and Policy Development
Antimicrobial stewardship (AMS) refers to a coordinated set of actions designed to promote the responsible use of antimicrobials. who.intnih.gov The primary goals of AMS are to optimize clinical outcomes while minimizing the unintended consequences of antibiotic use, including the development of resistance. nih.gov Given the widespread issue of penicillin allergy reporting, which is often unconfirmed, a key aspect of AMS is the implementation of penicillin allergy testing to "de-label" patients who can safely receive penicillins. nih.gov This is crucial because avoiding penicillins often leads to the use of broader-spectrum antibiotics, which can increase the risk of resistance and adverse events. nih.gov
Penicillin F, as a foundational member of the penicillin family, is intrinsically linked to AMS research and policy. While not currently in widespread clinical use itself, the principles of stewardship developed around the broader class of penicillins are highly relevant. wikipedia.org
The role of Penicillin F and related compounds in AMS research and policy development includes:
Informing Treatment Guidelines: Research on the efficacy and resistance patterns of penicillins helps to develop evidence-based, facility-specific treatment guidelines, which are a core component of AMS programs. nih.govcdc.gov
Surveillance of Resistance: Monitoring resistance to penicillins is a critical activity for public health organizations to track the spread of resistant organisms and inform policy decisions. www.gov.uk
Education and Public Engagement: AMS programs involve educating healthcare professionals and the public about the risks of antibiotic overuse and the importance of appropriate prescribing. nih.govwww.gov.uk This includes raising awareness about the low rates of true penicillin allergy. nih.gov
Supporting Policy Initiatives: Research findings support national and international action plans to combat antimicrobial resistance. www.gov.uk These plans often include targets for reducing antibiotic consumption and promoting the development of new antibiotics. www.gov.uk
The World Health Organization (WHO) and other health bodies have developed frameworks and toolkits to assist in the implementation of AMS programs, particularly in low- and middle-income countries. who.int These initiatives emphasize the importance of a multidisciplinary approach, involving physicians, pharmacists, microbiologists, and nurses. mdpi.com The ultimate goal is to preserve the effectiveness of crucial antibiotics, including the penicillin class, for future generations. who.int
Q & A
Q. What is the molecular mechanism of action of Penicillin F Potassium Salt against Gram-positive bacteria?
this compound, like other β-lactam antibiotics, inhibits bacterial cell wall synthesis by irreversibly binding to penicillin-binding proteins (PBPs). This interaction disrupts the transpeptidation reaction critical for cross-linking peptidoglycan strands, leading to osmotic lysis and cell death. For example, MIC values for Penicillin G against Streptococcus pneumoniae range from 0.03 µg/ml (sensitive strains) to 4 µg/ml (resistant strains) . Methodologically, binding assays using purified PBPs or whole-cell lysates can validate target engagement via competitive inhibition studies .
Q. How are minimum inhibitory concentration (MIC) values determined for this compound?
MIC determination follows standardized broth microdilution or agar dilution protocols. For instance:
- Prepare twofold serial dilutions of Penicillin F in cation-adjusted Mueller-Hinton broth.
- Inoculate with 5 × 10⁵ CFU/ml of test strain and incubate at 35°C for 18–24 hours.
- MIC is the lowest concentration showing no visible growth. Validation against quality-control strains (e.g., Staphylococcus aureus ATCC 29213) ensures reproducibility .
Q. What are the solubility and stability characteristics of this compound in aqueous buffers?
this compound is highly water-soluble (e.g., ~10 mg/ml in pH 7.2 PBS). However, stability varies:
- pH sensitivity : Degrades rapidly in acidic conditions (pH < 5) into penillic/penilloic acids. Neutral or slightly alkaline buffers (pH 6–8) are optimal for short-term storage .
- Temperature : Aqueous solutions are stable for ≤24 hours at 37°C or 2–3 weeks at 4°C. Long-term storage requires lyophilization at -20°C .
Advanced Research Questions
Q. How do salt counterions (e.g., potassium vs. sodium) affect Penicillin F’s binding affinity to molecularly imprinted polymers (MIPs)?
Salt ions influence electrostatic interactions between Penicillin F and MIPs. For example, Penicillin G binding to MIPs imprinted with its sodium salt showed reduced affinity in potassium citrate buffers compared to sodium citrate (Δ binding ~15–20%), highlighting ion-specific effects. Researchers can:
- Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics.
- Compare binding isotherms in buffers with varying cations (e.g., Na⁺, K⁺, Ca²⁺) .
Q. What experimental approaches assess Penicillin F’s stability under varying pH and temperature conditions?
- HPLC-UV/MS : Monitor degradation products (e.g., penilloic acid) over time.
- FTIR spectroscopy : Track β-lactam ring integrity via characteristic peaks (e.g., 1770 cm⁻¹ for the carbonyl group).
- Bioactivity assays : Compare post-storage MIC values against fresh samples to quantify potency loss .
Q. How can cross-resistance between Penicillin F and other β-lactams be investigated?
- Genomic analysis : Screen for mutations in pbp genes (e.g., pbp2x in S. pneumoniae) using whole-genome sequencing.
- Enzyme inhibition assays : Test susceptibility to β-lactamase inhibitors (e.g., clavulanic acid) to identify hydrolytic resistance mechanisms.
- Comparative MIC profiling : Evaluate resistance patterns across β-lactams (e.g., cephalosporins, carbapenems) to identify shared resistance pathways .
Data Contradictions and Considerations
- Storage conditions : recommends -20°C for long-term stability, while suggests 4°C for short-term use. Resolve by validating storage protocols via activity assays for specific research applications.
- Salt form effects : demonstrates cation-dependent binding to MIPs, suggesting potassium salts may exhibit distinct physicochemical behaviors compared to sodium analogs.
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
